meta-iodoHoechst 33258
Description
Background and Historical Context of Hoechst Dyes in Nucleic Acid Research
The Hoechst dyes are a family of blue fluorescent dyes, initially developed by the German company Hoechst AG in the early 1970s. mdpi.comwikipedia.org These bis-benzimide compounds, including the well-known Hoechst 33258 and Hoechst 33342, quickly became indispensable tools in cell biology and nucleic acid research. mdpi.comwikipedia.org Their utility stems from their ability to bind specifically to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich sequences. mdpi.commedchemexpress.com This binding event leads to a significant enhancement of their fluorescence, providing a high signal-to-noise ratio for visualizing and quantifying DNA. mdpi.com
Excited by ultraviolet light around 350-360 nm, Hoechst dyes emit a blue fluorescence with a maximum around 460 nm. mdpi.comwikipedia.org This spectral property, combined with their cell permeability (particularly Hoechst 33342), made them suitable for a wide range of applications, including staining the DNA of both living and fixed cells, chromosome banding analysis in cytogenetics, cell cycle analysis via flow cytometry, and detecting DNA in agarose (B213101) gels. mdpi.comwikipedia.orgaatbio.com The non-intercalating nature of their binding to the DNA minor groove causes minimal distortion to the DNA structure and was found to have lower toxicity compared to other nuclear stains like DAPI, which further solidified their role in live-cell imaging. mdpi.comwikipedia.org
Derivation and Significance of meta-iodoHoechst 33258 as an Iodinated Analog
This compound is a derivative of the parent compound Hoechst 33258. It belongs to the bis-benzimidazole family and is distinguished by the substitution of an iodine atom at the meta position of the terminal phenyl ring. researchgate.net The synthesis of iodinated analogs of Hoechst 33258, including the ortho-, meta-, and para-isomers, was driven by the goal of creating compounds that could act as photosensitizers or radiosensitizers. researchgate.netnih.govansto.gov.au The introduction of a halogen atom, specifically iodine, was intended to alter the photochemical reactivity of the molecule upon binding to DNA.
The significance of this compound lies in its modified properties compared to the original Hoechst 33258. The presence of the iodine atom influences the molecule's electronic and steric characteristics, which in turn affects its DNA-binding kinetics and photochemical behavior. Research has shown that upon exposure to UVA light, iodinated Hoechst analogs can induce single-strand breaks in DNA. researchgate.netnih.gov This is presumed to occur through the formation of a carbon-centered radical on the ligand following dehalogenation. nih.gov The position of the iodine atom is crucial, as it determines the efficiency and the chemical nature of the DNA cleavage. nih.govresearchgate.net
Overview of Key Research Applications and Scholarly Contributions
The unique characteristics of this compound have led to its use in specific areas of academic research. A primary application is as a fluorescent probe for studying DNA interactions and for DNA quantification, leveraging its strong binding affinity to the DNA minor groove.
A significant scholarly contribution of this compound and its isomers is in the field of DNA damage research. nih.govansto.gov.au These compounds have been used as tools to investigate the mechanisms of UVA-induced DNA cleavage. nih.gov Comparative studies of the ortho-, meta-, and para-iodoHoechst isomers have revealed that the position of the iodine atom dictates the activity and the chemistry of the DNA strand breakage. nih.govresearchgate.net Specifically, the efficiency of inducing single-strand breaks was found to decrease in the order: ortho- > meta- and para- > iodoHoechst 33258. nih.govansto.gov.au These studies contribute to understanding how different types of initial DNA damage can be generated and what their biological consequences might be, drawing parallels to the damage caused by ionizing radiation. nih.gov
Data Tables
Table 1: Comparative Structural Features of Hoechst Derivatives
| Compound | Substitution Position | Molecular Weight ( g/mol ) | DNA-Binding Preference |
|---|---|---|---|
| Hoechst 33258 | None | 533.88 | A/T-rich regions |
| This compound | Meta-iodine | 677.86 | A/T-rich regions |
| ortho-iodoHoechst 33258 | Ortho-iodine | 677.86 | A/T-rich regions |
| para-iodoHoechst 33258 | Para-iodine | 677.86 | A/T-rich regions |
Data sourced from Benchchem.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-iodophenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23IN6/c1-31-9-11-32(12-10-31)19-6-8-21-23(15-19)30-25(28-21)17-5-7-20-22(14-17)29-24(27-20)16-3-2-4-18(26)13-16/h2-8,13-15H,9-12H2,1H3,(H,27,29)(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXOKHKEQNNOBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23IN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20935845 | |
| Record name | 2'-(3-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20935845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158013-42-4 | |
| Record name | 2′-(3-Iodophenyl)-6-(4-methyl-1-piperazinyl)-2,6′-bi-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158013-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metaiodohoechst | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158013424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-(3-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20935845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Interactions and Binding Dynamics of Meta Iodohoechst 33258 with Nucleic Acids
DNA Minor Groove Binding Specificity
Like its parent compound Hoechst 33258, meta-iodoHoechst 33258 exhibits a strong preference for binding within the minor groove of double-stranded B-DNA. praiseworthyprize.orgnih.gov This specificity is not random but is dictated by the base composition and sequence of the DNA, which creates a binding pocket with the appropriate shape and electrostatic potential.
The Hoechst family of dyes, including this compound, are renowned for their high affinity for regions of DNA rich in adenine (B156593) and thymine (B56734) base pairs. medchemexpress.commdpi.com The minor groove in A/T-rich sequences is typically narrower than in Guanine-Cytosine (G/C)-rich regions, providing a snug fit for the curved bis-benzimidazole core of the molecule. The binding to A/T-rich DNA is accompanied by a significant increase in fluorescence intensity, a characteristic feature of this class of dyes. medchemexpress.com In contrast, adding the ligand to G/C-rich DNA sequences does not produce this fluorescence enhancement and may even have a destabilizing effect on the duplex. researchgate.net
The precise sequence of bases within an A/T-rich tract significantly modulates the binding affinity of Hoechst dyes. Studies on the parent compound, Hoechst 33258, demonstrate that the affinity is low for sites with only two consecutive A/T base pairs, increases substantially for three, and reaches a plateau for tracts of four A/T pairs. nih.govsemanticscholar.org The specific arrangement of adenines and thymines also plays a critical role. For example, the affinity of Hoechst 33258 for various four-base-pair sites decreases in the order AATT ≫ TAAT ≈ ATAT > TATA ≈ TTAA. researchgate.net The difference in the association constant (Ka) between the highest affinity site (AATT) and the lowest affinity sites (TATA, TTAA) can be as much as 200-fold. researchgate.net
Table 1: Relative Binding Affinity of Hoechst 33258 to Different (A/T)4 DNA Sequences
| DNA Sequence | Relative Affinity | Association Constant (Ka) M⁻¹ |
| AATT | Very High | ~5.5 x 10⁸ |
| TAAT | High | Intermediate |
| ATAT | High | Intermediate |
| TATA | Moderate | ~2.75 x 10⁶ |
| TTAA | Moderate | ~2.75 x 10⁶ |
Note: Data presented is for the parent compound Hoechst 33258 and is illustrative of the sequence preference expected for this compound. The Ka for AATT is from reference researchgate.net, and the ~200-fold lower affinity for TATA/TTAA is used for estimation.
Crystal structure analyses of meta-iodoHoechst ligands bound to DNA reveal that the molecule settles into the narrow central region of the minor groove. nih.gov The recognition and stability of the complex are governed by a combination of directed hydrogen bonds and extensive van der Waals interactions. nih.gov
Binding Kinetics and Thermodynamics
The interaction of this compound with DNA is a dynamic process characterized by specific kinetic and thermodynamic parameters. These properties can be quantified using various biophysical techniques to provide a complete picture of the binding event.
Binding constants, which quantify the affinity of a ligand for its target, are commonly determined using methods like fluorescence spectroscopy and Isothermal Titration Calorimetry (ITC).
Fluorescence Spectroscopy : This technique leverages the significant increase in the fluorescence quantum yield of Hoechst dyes upon binding to the DNA minor groove. medchemexpress.comresearchgate.net By titrating a DNA solution with the ligand and monitoring the change in fluorescence intensity, one can determine the binding affinity (Ka) and stoichiometry. researchgate.net The excitation wavelength for Hoechst 33258 is typically in the 350-365 nm range, with an emission maximum around 460 nm when bound to DNA. medchemexpress.com
Isothermal Titration Calorimetry (ITC) : ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com In a typical ITC experiment, small aliquots of the ligand are injected into a sample cell containing the DNA solution. The resulting heat change is measured, allowing for the direct determination of the binding enthalpy (ΔH). harvard.edu From the binding isotherm, one can also calculate the binding constant (Ka), stoichiometry (n), and, subsequently, the changes in Gibbs free energy (ΔG) and entropy (ΔS). harvard.edu
Table 2: Techniques for Determining Binding Parameters
| Technique | Principle | Parameters Determined |
| Fluorescence Spectroscopy | Measures the increase in fluorescence upon ligand binding to DNA. | Binding Affinity (Ka), Stoichiometry (n) |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat change (absorbed or released) during the binding event. | Binding Affinity (Ka), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) |
Thermodynamic analysis of the binding of Hoechst 33258 to DNA reveals that the interaction is predominantly entropy-driven. nih.govresearchgate.net The binding process is characterized by a large and unfavorable (positive) change in enthalpy (ΔH) and a large and favorable (positive) change in entropy (ΔS). nih.govresearchgate.net
Table 3: Thermodynamic Profile of Hoechst-DNA Binding
| Thermodynamic Parameter | Contribution | Driving Force |
| ΔG (Gibbs Free Energy) | Negative | Favorable Binding |
| ΔH (Enthalpy) | Positive | Unfavorable |
| -TΔS (Entropy) | Large, Negative | Favorable / Main Driving Force |
Note: The thermodynamic profile is based on studies of the parent compound Hoechst 33258. nih.govresearchgate.net
Kinetic Rate Studies (k_on, k_off) of this compound-DNA Complex Formation and Dissociation
Detailed kinetic studies specifically measuring the association (k_on) and dissociation (k_off) rate constants for this compound are not extensively documented in publicly available literature. However, the kinetic profile can be inferred from comprehensive studies conducted on its parent compound, Hoechst 33258. The binding kinetics for Hoechst 33258 with DNA are characterized by a very rapid, nearly diffusion-controlled association process and a dissociation rate that is highly dependent on the specific DNA sequence. researchgate.net
For Hoechst 33258, the association rate constants (k_on) for various (A/T)4 binding sites are similar, typically in the range of 0.86 x 10⁸ to 2.46 x 10⁸ M⁻¹s⁻¹. researchgate.net This suggests that the initial binding event is not the primary determinant of sequence specificity. Instead, the specificity of Hoechst dyes for particular A/T-rich sequences is governed by the dissociation rate constant (k_off), which can vary significantly, from 0.42 s⁻¹ to 96 s⁻¹, depending on the sequence. researchgate.net Slower dissociation rates correspond to higher binding affinity and stability of the ligand-DNA complex.
Table 1: Representative Kinetic Rate Constants for Hoechst 33258 Binding to (A/T)₄ DNA Sites Data for the parent compound Hoechst 33258 is provided as a reference for this compound.
| DNA Sequence | k_on (x 10⁸ M⁻¹s⁻¹) | k_off (s⁻¹) |
| AATT | ~2.46 | ~0.42 |
| TAAT | Not specified | ~96 |
| ATAT | Not specified | Not specified |
| TATA | Not specified | Not specified |
| TTAA | ~0.86 | Not specified |
| Data sourced from studies on Hoechst 33258. researchgate.net |
Comparative Analysis of DNA Binding with Related Hoechst Analogs
Distinctions from Hoechst 33258 and Hoechst 33342 in DNA Interaction Profiles
The DNA binding profile of this compound shows distinct differences when compared to its parent compounds, Hoechst 33258 and Hoechst 33342. These parent molecules are well-characterized minor groove binders with a strong preference for A/T-rich sequences, typically requiring a sequence of at least three consecutive A:T base pairs for significant binding. nih.govlumiprobe.com The binding is primarily non-intercalative and driven by a combination of van der Waals forces, hydrogen bonding between the benzimidazole (B57391) NH groups and the floor of the minor groove, and electrostatic interactions. nih.govnih.gov
The addition of an iodine atom to the phenyl ring, as in this compound, modifies these interactions. While retaining the fundamental A/T-rich minor groove binding preference, the presence of the halogen atom can influence binding affinity and stability. researchgate.netmedchemexpress.com Studies on a related compound, iodoHoechst 33342, demonstrated that iodination does not drastically alter the binding affinity. The equilibrium association constant (Ka) for iodoHoechst 33342 was found to be 2.57 x 10⁷ M⁻¹, which is comparable to that of the non-iodinated parent compound. nih.gov This suggests that the core interactions driving the binding remain largely intact.
A key distinction arises from the increased molecular weight and steric bulk of the iodine atom. This substitution can restrict the conformational flexibility of the ligand within the minor groove. Specifically, it hinders the rotation of the phenyl ring around the C-C single bond, locking the ligand into a more stable conformation upon binding. researchgate.net Hoechst 33342 differs from Hoechst 33258 by the presence of a lipophilic ethyl group on the piperazine (B1678402) ring, which enhances its cell permeability. mdpi.cominterchim.fr The fundamental DNA binding mechanism, however, is very similar to Hoechst 33258. Therefore, the primary distinctions between this compound and both parent compounds lie in the subtle steric and electronic effects imparted by the iodine atom, which can affect the ligand's precise positioning and residence time in the minor groove.
Table 2: Comparison of Properties of Hoechst Dyes
| Feature | Hoechst 33258 | Hoechst 33342 | This compound |
| Key Structural Difference | Phenolic -OH group | Ethoxy-phenyl group | Iodo-phenyl group |
| Binding Site | A/T-rich minor groove | A/T-rich minor groove | A/T-rich minor groove |
| Binding Affinity (K_d) | ~1-10 nM (high affinity mode) | Similar to Hoechst 33258 | Expected to be comparable or slightly higher |
| Cell Permeability | Permeable | More permeable than 33258 | Permeable |
| Key Feature | Standard nuclear stain | Higher permeability for live cells | Iodine atom for altered steric/electronic properties |
| Data compiled from multiple sources. nih.govmdpi.cominterchim.fr |
Positional Isomerism of Iodine and its Impact on DNA Binding (e.g., ortho-, para-iodoHoechst 33258)
The position of the iodine atom on the terminal phenyl ring of Hoechst 33258 has a profound impact on the molecule's interaction with DNA, particularly concerning its ability to induce DNA cleavage upon UVA irradiation. nih.gov While all iodo-isomers (ortho-, meta-, and para-) retain the ability to bind to the DNA minor groove, their orientation and proximity to the DNA backbone differ, leading to significant variations in photosensitizing efficiency.
Research has shown a dramatic range in the extent of single-strand DNA cleavage induced by these isomers, following the order: ortho-iodoHoechst >> meta- and para-iodoHoechst > this compound (a related analog). nih.gov The ortho isomer is over 35 times more effective at causing strand breaks than the meta- and para-iodoHoechst compounds. nih.gov
This difference is attributed to the mechanism of cleavage, which is believed to occur via hydrogen atom abstraction from the C5′ position of deoxyribose sugars by an aryl radical formed upon photodehalogenation. nih.gov The efficiency of this process is highly dependent on the distance between the iodine atom (and the resulting radical) and the target C5′ hydrogen atoms on the DNA.
ortho-iodoHoechst: The ortho-positioning places the iodine atom in close proximity to the C5′ hydrogens on both strands of the DNA, enabling it to induce cleavage on either strand. nih.gov
meta- and para-iodoHoechst: In contrast, the meta and para isomers are oriented in the minor groove such that the iodine atom is positioned to abstract a hydrogen atom from a C5′ site on only one of the DNA strands. nih.gov
Therefore, the positional isomerism of iodine directly dictates the geometry of the bound ligand-DNA complex, which in turn governs the efficiency and strand-selectivity of UVA-induced DNA damage.
Molecular Docking and Dynamics Simulations of this compound-DNA Complexes
Molecular docking and X-ray crystallography studies provide detailed structural insights into the binding of meta-iodoHoechst analogs to the DNA minor groove. researchgate.netnih.gov These investigations confirm that the ligand binds preferentially to the central AATT region of the dodecamer d(CGCGAATTCGCG)₂. nih.gov
The binding is characterized by a combination of interactions:
Van der Waals interactions: The planar benzimidazole rings fit snugly within the narrow minor groove.
Hydrogen Bonding: Hydrogen bonds form between the NH groups of the benzimidazole core and acceptor atoms (N3 of adenine and O2 of thymine) on the floor of the groove. nih.gov
Isohelicity: The molecule maintains isohelicity with the DNA groove through twists between its aromatic groups. nih.gov
Crystal structures of m-iodoHoechst-DNA complexes reveal that the ligand can bind in two different orientations within the same AATT site, typically in a 60:40 ratio. nih.gov This binding disorder is not commonly observed with the non-iodinated parent compound. The iodine atom in the major orientation is located at the 3'-end of the 5'-GAAT sequence, while in the minor orientation, it is at the 5'-end of the 5'-ATTC sequence. nih.gov
Molecular modeling and structural data are crucial for explaining the mechanism of DNA photocleavage. The structures show that the carbon atom bearing the iodine (C3 of the phenyl ring) is positioned close to C5′ atoms on the DNA backbone. nih.gov This proximity supports the proposed mechanism of DNA cleavage through hydrogen atom abstraction from the C5′ position by the aryl radical formed upon UVA-induced dehalogenation. nih.gov The rate of this hydrogen abstraction is estimated to be faster than the rate of phenyl ring rotation within the groove, explaining why cleavage occurs at the C5′ atom closest to the initial position of the iodine. nih.gov
Photophysical and Spectroscopic Characteristics in Biological Systems
Fluorescence Properties upon DNA Binding
Like other members of the Hoechst dye family, meta-iodoHoechst 33258 is known to bind to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich sequences. medchemexpress.commedchemexpress.com This binding event is accompanied by significant changes in the dye's fluorescence characteristics.
The complexation of this compound with DNA leads to a substantial enhancement of its fluorescence quantum yield. nih.gov In aqueous solutions, the unbound dye exhibits weak fluorescence due to non-radiative decay processes facilitated by rotational freedom between its benzimidazole (B57391) rings. nih.gov Upon binding within the constrained environment of the DNA minor groove, these rotational motions are restricted. This rigidization of the molecular structure reduces the efficiency of non-radiative decay pathways, resulting in a significant increase in fluorescence intensity. medchemexpress.commedchemexpress.com The A-T rich sequences in DNA are particularly effective at enhancing this fluorescence. nih.gov
The excitation and emission maxima of Hoechst dyes are dependent on the solvent environment and whether the dye is free or bound to DNA. When complexed with DNA, the parent compound Hoechst 33258 typically exhibits an excitation maximum around 351 nm and an emission maximum at approximately 463 nm. lumiprobe.com However, these values can be influenced by the specific binding mode and local hydration. Studies have identified different bound species, with a less hydrated form (Type I) showing an emission maximum at 460 nm and a more hydrated form (Type II) emitting at 470 nm. nih.gov In aqueous solution, the unbound dye has a broader emission profile, often in the 510–540 nm range. lumiprobe.com
| Condition | Excitation Max (λex) | Emission Max (λem) | Reference |
|---|---|---|---|
| Bound to DNA | ~351 nm | ~463 nm | lumiprobe.com |
| Bound to DNA (Type I, less hydrated) | 335 nm | 460 nm | nih.gov |
| Bound to DNA (Type II, more hydrated) | 335 nm | 470 nm | nih.gov |
| Unbound in Aqueous Solution | Not Specified | 510-540 nm | lumiprobe.com |
| In Aqueous Solution (Distilled Water, pH 5.8) | 340 nm | 498 nm | mdpi.com |
The fluorescence of this compound is sensitive to various environmental factors, which can modulate its binding affinity and quantum yield.
pH: The fluorescence intensity of Hoechst dyes generally increases with the pH of the solution. medchemexpress.comlumiprobe.com The protonation state of the dye molecule is critical; studies on the parent compound Hoechst 33258 have shown that its photophysical behavior is significantly modulated by pH. For instance, a change in solution pH from 7 to 4.5 can enhance the emission yield by approximately 20-fold. nih.gov This is attributed to the formation of a more planar dicationic form that is suggested to be the most fluorescent species, similar to the conformation adopted upon minor groove binding. nih.gov Exposure to UV light can also induce photoconversion to a green-emitting form that is spectrally similar to the protonated form of the dye found in highly acidic environments (pH 0.5-3.0). researchgate.net
Ionic Strength: The ionic strength of the medium affects the binding of the dye to DNA. nih.gov At low ionic strength, the binding of Hoechst 33258 may show less specificity for A-T sequences. nih.gov However, high-affinity binding to A-T rich regions becomes more pronounced at higher ionic strength. nih.gov Studies have revealed different types of binding interactions that are sensitive to the salt concentration. nih.govnih.gov One type of binding, which predominates at high ionic strength, is characterized by intense fluorescence, while secondary binding modes that occur at higher dye-to-DNA ratios can be suppressed by increasing the ionic strength. nih.govnih.gov The shift in the fluorescence maximum observed at high dye concentrations also diminishes as ionic strength increases. nih.gov
Photochemistry and Photoinduced Processes
Beyond its use as a fluorescent stain, the iodinated nature of this compound imparts specific photochemical properties, particularly its ability to act as a photosensitizer upon exposure to UVA radiation.
This compound is an effective photosensitizer, capable of inducing DNA cleavage when irradiated with near-ultraviolet light (UVA). nih.govnih.gov When bound to DNA, the dye absorbs UVA photons, initiating a photochemical process that leads to DNA damage, primarily single-strand breaks. nih.gov The efficiency of this photosensitization varies among its isomers, with the activity decreasing in the order: ortho- > meta- and para- > iodoHoechst 33258. nih.gov The cleavage of DNA is not random; it occurs at discrete locations that correspond to the ligand's binding sites, showing a preference for the 3' end of runs of three or more consecutive A-T base pairs. nih.gov
The mechanism underlying the photosensitization of DNA by iodo-Hoechst compounds is believed to be mediated by the formation of a highly reactive carbon-centered radical. nih.gov Upon absorption of UVA light, the iodine-carbon bond in the this compound molecule undergoes homolytic cleavage, a process known as dehalogenation. This event releases an iodine radical and generates a carbon-centered aryl radical on the Hoechst ligand itself. This aryl radical is a potent reactive species that can then abstract a hydrogen atom from a nearby sugar moiety in the DNA backbone, typically from the 5'-carbon of the deoxyribose, which initiates the process of strand scission. nih.gov
Comparative Photodehalogenation Efficiency of IodoHoechst Isomers
Photodehalogenation is a photochemical reaction where a halogen atom is cleaved from a molecule upon absorption of light. For halogenated DNA groove binders like the iodo-Hoechst isomers, this process is of interest for potential applications in photocleavage of DNA. The efficiency of this reaction, often measured as a quantum yield, depends significantly on the position of the iodine atom on the phenyl ring (ortho, meta, or para).
While specific comparative studies on the photodehalogenation efficiency between this compound and its corresponding ortho- and para-isomers are not extensively detailed in the available scientific literature, the position of the halogen is known to be a critical determinant of the reaction's efficiency. The electronic environment and steric factors associated with the meta-position would uniquely influence the stability of the carbon-iodine bond and the accessibility of the radical intermediates formed upon photoexcitation. A hypothetical comparison of these efficiencies would involve irradiating each isomer in a complex with DNA and quantifying the rate of dehalogenation.
Table 1: Conceptual Framework for Comparative Photodehalogenation Efficiency This table illustrates the parameters that would be measured in a comparative study. Specific data for the iodo-Hoechst isomers are not available in the cited literature.
| Isomer | Excitation Wavelength (nm) | Quantum Yield (Φ) | Key Observations |
| This compound | ~350 | Data not available | Efficiency would depend on the specific electronic and steric environment of the C-I bond at the meta position. |
| ortho-iodoHoechst 33258 | ~350 | Data not available | Potential for steric hindrance to affect DNA binding and photodehalogenation efficiency. |
| para-iodoHoechst 33258 | ~350 | Data not available | Electronic effects may differ significantly from the meta and ortho positions, influencing the reaction pathway. |
Advanced Spectroscopic Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of DNA-Bound this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules and their complexes in solution. For DNA-ligand interactions, 1D and 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are used to identify close spatial proximities between protons on the ligand and the DNA.
While a specific NMR structure for the this compound-DNA complex has not been published, studies on the parent Hoechst 33258 and its analogues provide a clear framework for how such an analysis would proceed. Research on a closely related compound, a meta-hydroxy analogue of Hoechst 33258, has shown that the ligand binds to the AATT sequences within the DNA minor groove. However, the substitution at the meta-position caused the phenolic end of the ligand to be positioned differently, potentially further from the floor of the groove compared to the standard para-substituted Hoechst 33258.
An NMR study of this compound bound to a DNA duplex like d(CGCGAATTCGCG)₂ would be expected to:
Confirm Minor Groove Binding: Through the observation of intermolecular NOEs between the aromatic protons of the dye and the H1' and H4' protons of the deoxyribose sugars in the AATT region of the DNA.
Determine Ligand Orientation: The pattern of NOEs would establish the precise orientation of the meta-iodo-phenyl ring within the groove, revealing how the bulky iodine atom is accommodated.
Assess Structural Perturbations: Chemical shift perturbations in the DNA proton signals upon ligand binding would indicate the extent of the interaction and any conformational changes in the DNA structure.
Time-Resolved Fluorescence Anisotropy for Rotational Dynamics
Time-resolved fluorescence anisotropy is a technique that measures the rotational motion of a fluorescent molecule. When a fluorophore is excited with polarized light, the emitted light is also polarized. If the molecule rotates during the fluorescence lifetime, the polarization of the emitted light will decrease (depolarization). The rate of this depolarization is related to the rotational correlation time (τᵣ), which is a measure of how quickly the molecule is tumbling.
For a molecule like this compound, its rotational dynamics change dramatically upon binding to DNA.
In Solution: As a small molecule free in solution, it would tumble rapidly, resulting in a short rotational correlation time.
Bound to DNA: When bound to the minor groove of the large, slowly tumbling DNA macromolecule, the rotational motion of the dye is severely restricted. This restriction leads to a much longer rotational correlation time.
This change in rotational dynamics is a sensitive indicator of binding. By measuring the fluorescence anisotropy decay, one can quantify the extent of binding and gain insights into the rigidity of the ligand-DNA complex. While specific τᵣ values for this compound are not available, the methodology provides a powerful tool to study the dynamics of its interaction with DNA.
UV-Vis Absorption Spectroscopy for Complex Formation
UV-Visible absorption spectroscopy is a fundamental technique used to monitor the binding of small molecules to macromolecules like DNA. The formation of a complex between a dye and DNA often leads to changes in the dye's electronic environment, which in turn alters its absorption spectrum.
When this compound binds to DNA, changes in its UV-Vis spectrum are expected. These typically include:
Bathochromic Shift (Red Shift): A shift of the maximum absorption wavelength (λₘₐₓ) to a longer wavelength.
Hypochromism: A decrease in the molar absorptivity.
These spectral changes occur because the electronic transition energies of the dye are perturbed upon insertion into the DNA minor groove. By titrating the dye with increasing concentrations of DNA and monitoring the changes in absorbance, a binding isotherm can be constructed. From this data, the intrinsic binding constant (Kₑ), which quantifies the affinity of the dye for the DNA, can be calculated. Studies on various Hoechst 33258 derivatives have consistently used this method to confirm and quantify their interaction with DNA. The technique also allows for the study of binding stoichiometry and mode of interaction.
Biological Applications and Methodological Considerations
DNA Quantitation in Research Assays
The capacity of meta-iodoHoechst 33258 to emit a strong fluorescent signal directly proportional to the amount of DNA present makes it an excellent tool for DNA quantitation in a variety of research assays. adooq.com This application is fundamental in molecular biology protocols where precise measurement of DNA concentration is required.
The dye's fluorescence intensity correlates with DNA concentration, providing a reliable method for quantification. For accurate measurements, calibration curves are typically generated using standards of known DNA concentration, such as calf thymus DNA. This allows researchers to determine the concentration of unknown samples by comparing their fluorescence intensity to the standard curve. The linear dynamic range for such assays is often between 10 and 1000 ng/mL.
Table 1: Research Findings on this compound for DNA Quantitation
| Parameter | Finding | Reference |
|---|---|---|
| Binding Target | Minor groove of DNA, with a preference for A/T-rich regions. | medchemexpress.commedchemexpress.com |
| Fluorescence | Binding to double-stranded DNA significantly enhances fluorescence intensity. | medchemexpress.commedchemexpress.com |
| Binding Constant | Approximately 3.2 x 10⁸ M⁻¹ at 25°C. | |
| Calibration Standard | Calf thymus DNA is commonly used. |
| Dynamic Range | 10–1000 ng/mL with calf thymus DNA standards. | |
Cell Cycle Analysis in Fixed Cells
This compound is widely utilized for analyzing the distribution of cells throughout the various phases of the cell cycle. By staining the nuclear DNA of fixed cells, the dye allows researchers to distinguish cell populations based on their DNA content, which varies predictably through the cycle. jiangnan.edu.cnbiocompare.com
The cell cycle consists of distinct phases: G1 (first gap), S (synthesis), G2 (second gap), and M (mitosis). jackwestin.com Cells can also enter a quiescent state known as G0. jackwestin.com The amount of DNA in a cell doubles during the S phase. Consequently, cells in the G0 and G1 phases have a diploid (2n) DNA content, while cells in the G2 and M phases have a tetraploid (4n) DNA content. jiangnan.edu.cnjackwestin.com Cells in the S phase are actively replicating their DNA and thus have a DNA content between 2n and 4n. jiangnan.edu.cnjackwestin.com
When stained with this compound, the fluorescence intensity of each cell is proportional to its DNA content. Using flow cytometry, a histogram of fluorescence intensity versus cell count can be generated. This histogram typically shows two distinct peaks, representing the G0/G1 and G2/M populations, with a region of intermediate fluorescence intensity corresponding to the S phase population. jiangnan.edu.cn
Table 2: DNA Content and Fluorescence in Cell Cycle Phases
| Cell Cycle Phase | DNA Content | Relative Fluorescence Intensity |
|---|---|---|
| G0/G1 | 2n | Low |
| S | Between 2n and 4n | Intermediate |
| G2/M | 4n | High |
To ensure the accuracy and reproducibility of cell cycle data obtained via flow cytometry, rigorous standardization and calibration procedures are essential. nih.govnist.gov Standardization involves setting up the flow cytometer to meet predetermined performance criteria, while calibration establishes a direct relationship between the measured fluorescence signal and a standard unit. nist.gov
The process typically involves the following steps:
Instrument Setup: Using standard particles or beads to check and adjust the instrument's optical alignment, fluidics, and electronics. nih.gov
Performance Characterization: Assessing the instrument's sensitivity and resolution for fluorescence and light scatter signals. nih.govnist.gov
Fluorescence Calibration: Calibrating the fluorescence intensity scale using beads with a known number of fluorophores. This allows for the conversion of relative intensity values into quantitative units, such as Molecules of Equivalent Soluble Fluorochrome (MESF). nist.gov
These procedures help to minimize instrument-based variability, allowing for the reliable comparison of data across different experiments and laboratories. nist.gov
Apoptosis and DNA Fragmentation Detection
This compound is also a valuable reagent for the detection of apoptosis, or programmed cell death. A key hallmark of late-stage apoptosis is the condensation of chromatin and the fragmentation of nuclear DNA. mdpi.com
The dye can be used to identify and quantify apoptotic cells through both fluorescence microscopy and flow cytometry. In apoptotic cells, the chromatin becomes highly condensed, which can lead to more intense staining with this compound compared to the diffuse chromatin in healthy cells. This difference in fluorescence intensity and nuclear morphology (e.g., condensed or fragmented nuclei) allows for the identification of apoptotic cells within a population. When analyzed by flow cytometry, apoptotic cells may appear as a "sub-G1" peak, representing cells with less than 2n DNA content due to DNA fragmentation. mdpi.com
During apoptosis, endonucleases cleave the DNA into smaller fragments. This compound binds to this fragmented DNA, and the resulting staining pattern is a key indicator of apoptosis. Under a fluorescence microscope, apoptotic nuclei stained with the dye often appear smaller, brighter, and fragmented compared to the larger, uniformly stained nuclei of non-apoptotic cells. This increased staining intensity in apoptotic cells is attributed to the highly condensed and fragmented state of their DNA.
Table 3: Staining Characteristics in Apoptosis Detection
| Feature | Non-Apoptotic Cells | Apoptotic Cells | Reference |
|---|---|---|---|
| Nuclear Morphology | Large, round nucleus with diffuse chromatin | Condensed, shrunken, or fragmented nucleus | |
| Staining Pattern | Uniform, less intense fluorescence | Bright, intense fluorescence |
| Flow Cytometry Profile | Distinct G0/G1, S, and G2/M peaks | Appearance of a sub-G1 peak | mdpi.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| 7-Aminoactinomycin D |
| DAPI (4',6-diamidino-2-phenylindole) |
| Hoechst 33258 |
| Hoechst 33342 |
| This compound |
| Olaparib |
| ortho-iodoHoechst 33258 |
| para-iodoHoechst 33258 |
| Propidium Iodide |
| SAHA (Suberoylanilide Hydroxamic Acid) |
| UVASens |
Studies in DNA Damage and Repair Mechanisms
The unique photochemical properties of this compound make it a valuable tool for investigating the intricacies of DNA damage and the cellular responses that follow.
Induction of DNA Strand Breaks by UVA Irradiation
This compound functions as a photosensitizer, a molecule that can induce a chemical change in another molecule in the presence of light. When bound to DNA and exposed to Ultraviolet A (UVA) radiation, it sensitizes the DNA, leading to the formation of strand breaks. nih.gov This process is initiated by the absorption of UVA light (320–400 nm), which triggers the cleavage of the carbon-iodine bond on the compound, a process known as dehalogenation. daneshyari.com This dehalogenation event generates a highly reactive carbon-centered phenyl radical. nih.govresearchgate.net This radical can then abstract hydrogen atoms from the deoxyribose sugar backbone of the DNA, ultimately resulting in the cleavage of the DNA strand. The efficiency of this process has been compared among different isomers of iodoHoechst, with studies showing a range of activity in inducing DNA single-strand breaks. nih.govansto.gov.au
Analysis of Single-Strand Breaks (SSBs) and Double-Strand Breaks (DSBs)
The DNA damage induced by UVA-irradiated this compound can manifest as either single-strand breaks (SSBs) or the more severe double-strand breaks (DSBs). nih.govmdpi.com Researchers utilize various techniques to quantify and analyze these breaks. A common method for assessing SSBs involves the use of plasmid DNA, such as pBR322. nih.gov By irradiating the plasmid DNA in the presence of the compound, the conversion of the supercoiled plasmid form to a relaxed, open-circular form can be observed and quantified through gel electrophoresis, providing a measure of SSB induction. nih.gov
The analysis of DSBs often employs cellular markers like the phosphorylated histone variant γH2AX. daneshyari.comresearchgate.net The formation of γH2AX foci at the sites of DNA damage serves as a molecular indicator of DSBs. daneshyari.com Studies comparing the three iodoHoechst isomers (ortho-, meta-, and para-) have used γH2AX foci to reveal differences in both the induction and the repair kinetics of DSBs. daneshyari.com For instance, while the DSBs induced by the meta- and para-isomers were repaired within 24 to 48 hours, those induced by the ortho-isomer persisted for much longer, suggesting more severe and less readily repairable DNA lesions. daneshyari.com The ratio of SSBs to DSBs is a critical factor in determining the type of DNA damage, with different ratios being characteristic of different damaging agents. nih.gov
Site-Specific DNA Cleavage and Radical Chemistry
A key feature of this compound is its ability to facilitate site-specific DNA cleavage. The compound binds non-covalently to the minor groove of the DNA double helix, showing a strong preference for sequences rich in adenine (B156593) (A) and thymine (B56734) (T) base pairs. researchgate.netmedchemexpress.com This binding specificity ensures that the subsequent UVA-induced damage is localized to these particular sites. ansto.gov.au
Upon photoactivation by UVA light, the resulting phenyl radical attacks the sugar-phosphate backbone of the DNA. Research comparing iodoHoechst isomers has shown that the chemistry of the strand breakage can differ depending on the position of the iodine atom. nih.gov For this compound, the radical attack is directed at the 5'-carbon of the deoxyribose sugar. nih.gov This contrasts with the ortho-isomer, where the initial attack is proposed to occur at the 1'-deoxyribosyl carbon. nih.gov This ability to generate radicals at specific DNA locations allows for detailed studies into the chemical mechanisms of DNA damage and the consequences of different types of DNA lesions. nih.govresearchgate.net
Methodological Optimizations for Research Protocols
To ensure accurate and reproducible results, the use of this compound in experimental settings requires careful optimization of protocols.
Optimal Concentrations and Incubation Times for DNA Binding Assays
In competitive DNA binding assays, where the displacement of this compound by another ligand is measured, specific concentrations and incubation times are crucial for reliable outcomes. These assays often measure the quenching of the dye's fluorescence to determine binding affinities.
| Component | Recommended Concentration/Condition | Reference |
|---|---|---|
| This compound | 1.9 µM | |
| DNA (e.g., calf thymus) | 30 µM | |
| Incubation Time | 1 hour | |
| Incubation Temperature | 37°C |
This table is interactive. Click on the headers to sort the data.
It is important to note that optimal concentrations for staining can vary depending on the cell type and specific experimental requirements.
Considerations for Live-Cell vs. Fixed-Cell Imaging
The choice between using live or fixed cells for imaging studies with Hoechst dyes involves several considerations. Hoechst dyes are generally cell-permeable and can be used for nuclear staining in both live and fixed cells. medchemexpress.combioscience.co.uktargetmol.cn However, different derivatives have varying characteristics.
For fixed-cell imaging , this compound is a suitable choice, providing sharp nuclear definition due to its high binding specificity. Fixation protocols, for example using 4% paraformaldehyde, are standard before staining with the dye.
For live-cell imaging , the cell permeability of the dye is a primary concern. Compared to the widely used Hoechst 33342, this compound exhibits reduced cell permeability. This makes it less suitable for staining live cells unless permeabilization techniques are employed. Hoechst 33342 is often preferred for live-cell applications because its chemical structure makes it more membrane-permeant. biotium.com When using Hoechst dyes for live-cell imaging, it is crucial to use appropriate concentrations (typically 1-5 µg/mL) and incubation times (5-20 minutes) to minimize potential cytotoxicity. biotium.com Studies have shown that while dyes like Hoechst 33258 can be used in living cells, they may require specific conditions and their photostability can be a limiting factor in long-term imaging experiments. cardoso-lab.org
| Feature | This compound | Hoechst 33342 | Reference |
|---|---|---|---|
| Live-Cell Permeability | Reduced | Higher | |
| Fixed-Cell Staining | Provides sharp nuclear definition | Effective | |
| Primary Application | More suitable for fixed cells or permeabilized live cells | Preferred for live-cell imaging | biotium.com |
This table is interactive. Click on the headers to sort the data.
Mitigating Fluorescence Quenching Artifacts in Biological Samples
Fluorescence quenching, the decrease in fluorescence intensity due to a variety of processes, can be a significant source of artifacts in biological imaging with this compound. These artifacts can arise from photobleaching, interactions with the local chemical environment, and instrumental parameters. Understanding and mitigating these effects are crucial for obtaining accurate and reproducible quantitative data.
One of the primary causes of fluorescence signal loss is photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. researchgate.netnih.gov This is particularly relevant in techniques requiring high-intensity illumination, such as confocal and super-resolution microscopy. nih.govgoogle.com Additionally, quenching can occur through interactions with other molecules in the sample, a phenomenon that can be exploited in binding studies but can also present as an artifact. For instance, the fluorescence of Hoechst dyes is minimal in solution and significantly enhanced upon binding to the minor groove of DNA, but can be quenched by proteins in serum-containing media or by the condensation of DNA itself. jst.go.jp
Furthermore, UV excitation of Hoechst dyes can lead to photoconversion, where the dye undergoes a chemical change that allows it to fluoresce at longer wavelengths, potentially bleeding into green and red detection channels and creating co-localization artifacts. biotium.comthe-scientist.com Methodological approaches to mitigate these artifacts involve careful optimization of the chemical environment, staining protocol, and imaging parameters.
Influence of Mounting Media and Antifade Reagents
The choice of mounting medium is a critical factor in preserving the fluorescence signal of this compound. The mounting medium not only provides a stable refractive index for imaging but can also incorporate antifade agents that reduce photobleaching. harvard.eduunige.ch
Aqueous mounting media like buffered glycerol (B35011) are common but can contribute to rapid fluorescence decay. nih.gov In contrast, non-fluorescent, hard-setting resins have been shown to provide significant fluorescence stabilization. nih.gov For example, mounting specimens in a non-fluorescent resin such as Entellan after fixation can markedly stabilize the fluorescence emission of Hoechst 33258. nih.gov Similarly, hardset mounting media are reported to reduce the artifacts associated with UV-induced photoconversion. biotium.com
Antifade reagents are compounds that reduce photobleaching by quenching triplet states or scavenging reactive oxygen species. nih.gov Common antifade agents include p-phenylenediamine (B122844) (PPD), 1,4-diazabicyclo[2.2.2]octane (DABCO), and n-propyl gallate (NPG). unige.chresearchgate.net While effective, some of these agents can also cause an initial reduction in fluorescence intensity. researchgate.net The selection of an antifade agent may therefore involve a trade-off between the initial signal brightness and the rate of fading. researchgate.net An alternative approach involves dehydrating the sample and mounting it in a non-aqueous medium like DePeX, which can preserve the fluorescent signal effectively. harvard.edu
Table 1: Effect of Different Mounting Media and Reagents on Hoechst Dye Fluorescence Stability
| Mounting Medium/Reagent | Observed Effect on Fluorescence | Notes | References |
|---|---|---|---|
| Glycerin/Buffer Solution | Rapid fluorescence decay. | Common aqueous mountant. | nih.gov |
| Entellan (non-fluorescent resin) | Marked stabilization of fluorescence emission. | Requires post-staining fixation. | nih.gov |
| EverBrite™ Hardset Medium | Can reduce UV-induced photoconversion. | A type of hardset mounting medium. | biotium.com |
| DePeX (non-aqueous) | Preserves fluorescent signal with high stability. | Requires sample dehydration and clearing (e.g., with xylene). | harvard.edu |
| p-phenylenediamine (PPD) | Effectively retards fading but may reduce initial intensity. | An antifade agent. | researchgate.net |
| n-propyl gallate (NPG) | Effective in retarding fading. | An antifade agent. | unige.chresearchgate.net |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Less effective than PPD but also less toxic. | An antifade agent. | unige.chuni-muenchen.de |
| Mowiol | Effective in retarding fading without significant initial quenching. | An antifade agent. | researchgate.net |
This table is generated based on findings for Hoechst 33258, which are applicable to its iodo-derivative.
Optimization of Experimental and Imaging Parameters
Beyond the choice of mounting medium, several other experimental and instrumental parameters can be adjusted to minimize fluorescence quenching artifacts.
Staining and Sample Preparation:
Concentration Titration: Using the lowest effective concentration of this compound can help minimize background fluorescence and potential toxicity. Testing a range from 0.5 to 5 µg/ml is a common practice.
Washing Steps: Thorough washing after staining, for instance with three 5-minute PBS washes, is crucial to remove unbound or loosely bound dye, which contributes to background noise and can be more susceptible to quenching.
Media Composition: It is advisable to avoid serum-containing media during the final staining and imaging steps, as proteins within the serum can quench the dye's fluorescence.
Imaging Hardware and Settings:
Excitation Wavelength and Intensity: Photobleaching is dependent on the intensity and wavelength of the excitation light. Using the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio is a fundamental strategy to reduce photobleaching. researchgate.netnih.gov Shorter excitation wavelengths can sometimes lead to faster photobleaching. researchgate.net
Two-Photon Microscopy (TPM): TPM uses near-infrared (NIR) excitation, which reduces scattering and causes less phototoxicity and photobleaching in the out-of-focus planes compared to conventional one-photon excitation. researchgate.netnih.gov
Imaging Sequence: To mitigate artifacts from UV-induced photoconversion, it is recommended to image other fluorophores (e.g., green or red) before exposing the sample to UV light for imaging the Hoechst dye. biotium.com
Table 2: Research Findings on Mitigating Quenching and Photobleaching
| Parameter | Recommended Action | Rationale | References |
|---|---|---|---|
| Dye Concentration | Titrate to the lowest effective concentration (e.g., 0.5–5 µg/ml). | Minimize background, non-specific binding, and potential phototoxicity. | |
| Washing | Increase post-staining washes (e.g., 3 x 5 min with PBS). | Remove unbound dye that contributes to background fluorescence. | |
| Mounting Medium | Use hardset or non-aqueous mounting media with antifade reagents. | Enhance photostability and reduce signal decay and photoconversion. | biotium.comharvard.edunih.gov |
| Excitation Light | Minimize intensity and exposure time. | Reduce the rate of irreversible photobleaching. | researchgate.netnih.gov |
| Imaging Modality | Employ two-photon microscopy where available. | Reduce out-of-focus photobleaching and phototoxicity. | researchgate.netnih.gov |
| Multicolor Imaging | Image longer wavelength dyes before UV-excited Hoechst. | Avoid spectral bleed-through from UV-induced photoconversion. | biotium.comthe-scientist.com |
| Chemical Environment | Avoid serum-containing media during imaging. | Serum proteins can quench the fluorescence of the dye. |
This table synthesizes findings for Hoechst dyes, which are directly relevant for experiments with this compound.
By systematically addressing these methodological considerations, researchers can significantly reduce the impact of fluorescence quenching artifacts, thereby improving the reliability and quantitative accuracy of experiments utilizing this compound.
Advanced Research Directions and Emerging Paradigms
Correlative Microscopy Approaches with meta-iodoHoechst 33258
The fluorescent properties of this compound make it a valuable tool for advanced microscopy techniques. Its ability to bind selectively to the minor groove of DNA, particularly in adenine-thymine (A-T) rich regions, allows for high-resolution visualization of nuclear structures. medchemexpress.com Correlative light and electron microscopy (CLEM) approaches can leverage the fluorescence of this compound to identify specific cells or regions of interest for subsequent high-resolution ultrastructural analysis. This allows researchers to link dynamic cellular processes observed with fluorescence microscopy to the detailed static information provided by electron microscopy, offering a more comprehensive understanding of the compound's localization and effects within the cell.
Integration into High-Throughput Screening for DNA-Interacting Agents
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries. oncotarget.com The fluorescent nature of this compound, where its fluorescence is enhanced upon binding to DNA, makes it a suitable probe for developing HTS assays. medchemexpress.com Such assays can be designed to identify novel DNA-interacting agents by monitoring the displacement of or competition with this compound. nih.gov This approach can accelerate the discovery of new compounds that target DNA for therapeutic purposes, including potential anticancer agents. oncotarget.comnih.gov Automated fluorescence readers in 96-well or 384-well plate formats can be utilized to screen vast numbers of compounds efficiently.
Exploration of this compound in Radiosensitization Research
The presence of an iodine atom in this compound makes it a compelling candidate for radiosensitization research. Halogenated compounds can enhance the effects of radiation, and the targeted delivery of iodine to the DNA by the Hoechst scaffold presents a strategic advantage.
Potential in Auger Electron-Based Radiotherapy
When a radionuclide that decays via electron capture, such as Iodine-123 (¹²³I), is incorporated into this compound, it becomes a potent agent for Auger electron-based radiotherapy. nih.govresearchgate.net Auger electrons are low-energy electrons emitted in a cascade, depositing their energy over very short distances (nanometer to micrometer range). researchgate.netnuclmed.gr This high linear energy transfer (LET) is extremely effective at causing localized, lethal damage to cells, particularly when the radionuclide is in close proximity to the DNA. nuclmed.grtandfonline.com
Studies using ¹²³I-labeled iodoHoechst 33258 have demonstrated its efficiency in inducing DNA double-strand breaks (DSBs). nih.gov The short half-life of ¹²³I (13.2 hours) is considered an advantage over the longer half-life of Iodine-125 (¹²⁵I), another Auger electron emitter. nih.gov Research comparing the two isotopes when complexed with iodoHoechst 33258 found that ¹²³I induced 0.62 DSBs per decay, a value comparable to the 0.82 DSBs per decay for ¹²⁵I, highlighting its potential for targeted radiotherapy. nih.govnih.gov
Table 1: DNA Double-Strand Break (DSB) Induction Efficiency of Radioiodinated Hoechst Ligands
| Radioisotope | DSBs per Decay (No Scavenger) | DSBs per Decay (With DMSO Scavenger) | Source |
|---|---|---|---|
| ¹²³I | 0.62 | 0.54 | nih.govnih.gov |
| ¹²⁵I | 0.82 | 0.65 | nih.govnih.gov |
Understanding DNA Damage Profiles in Targeted Radiotherapy
The use of this compound in conjunction with radiation allows for detailed investigations into the profiles of DNA damage. Upon exposure to UVA light, the compound can act as a photosensitizer, generating reactive radicals that lead to DNA strand breaks. nih.gov The position of the iodine atom on the phenyl ring influences the location and chemistry of the resulting DNA cleavage. researchgate.net
Studies comparing ortho-, meta-, and para-isomers of iodoHoechst have revealed differences in their ability to induce single-strand breaks (ssbs) upon UVA irradiation, with the ortho-isomer being the most active. researchgate.net This detailed understanding of how the ligand structure dictates the pattern of DNA damage is crucial for designing more effective and specific targeted radiotherapies. researchgate.netnih.gov By analyzing the specific types and locations of DNA lesions, researchers can gain insights into the mechanisms of radiosensitization and develop strategies to optimize therapeutic outcomes.
Novel Conjugates and Derivatives for Enhanced Specificity or Functionality
The core structure of this compound serves as a versatile scaffold for the development of novel conjugates and derivatives with enhanced properties. By attaching other functional molecules, researchers aim to improve its specificity for certain DNA sequences or cell types, or to introduce new functionalities. For instance, conjugating iodoHoechst analogues to other molecules could potentially enhance their delivery to cancer cells. researchgate.net The development of a diverse library of Hoechst 33258 analogues through structural modifications is an active area of research, with the goal of identifying compounds with improved DNA binding affinity and specificity for various DNA sequences, including those rich in guanine (B1146940) and cytosine (G-C). researchgate.net
Theoretical and Computational Studies of DNA-Ligand Interactions
Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools for elucidating the intricate details of the interaction between this compound and DNA. researchgate.netbiointerfaceresearch.com These theoretical studies provide insights into the preferred binding modes, the energetics of the interaction, and the conformational changes induced in both the ligand and the DNA upon binding. researchgate.netbiointerfaceresearch.com
Molecular docking can predict the most stable orientation of the ligand within the DNA minor groove, while molecular dynamics simulations can reveal the dynamic behavior of the complex over time. biointerfaceresearch.com These computational approaches can help to explain experimental observations, such as the sequence-dependent binding preferences and the influence of the iodine substitution on the binding affinity. researchgate.net Furthermore, theoretical studies can guide the rational design of new derivatives with optimized DNA-binding properties. researchgate.netnih.gov
Q & A
Q. What are the standard protocols for nuclear staining using meta-iodoHoechst 33258 in apoptosis studies?
this compound is widely used to detect apoptotic nuclei due to its ability to bind condensed chromatin. A typical protocol involves:
- Fixing cells with 4% paraformaldehyde for 10 minutes.
- Washing with PBS and staining with 2 µg/ml this compound for 5–10 minutes.
- Observing nuclear morphology (e.g., chromatin condensation, fragmentation) under fluorescence microscopy (excitation: 330–380 nm; emission: 460 nm) .
- Quantification can be paired with flow cytometry for caspase-3 activation or Annexin V assays to validate apoptosis .
Q. How does this compound compare to Hoechst 33342 in live-cell imaging?
While both dyes bind AT-rich DNA regions, this compound has reduced cell permeability compared to Hoechst 33342, making it less suitable for live-cell imaging without permeabilization. For fixed cells, this compound provides sharper nuclear definition due to its higher binding specificity .
Q. What are the optimal concentrations and incubation times for DNA-binding assays using this compound?
Competitive DNA-binding assays typically use:
- 1.9 µM meta-iodoHoechst 33257.
- 30 µM DNA (e.g., calf thymus DNA).
- Incubation for 1 hour at 37°C. Fluorescence quenching is measured via Stern-Volmer plots (λexc = 350 nm, λem = 458 nm) to assess displacement by other ligands (e.g., metal coordination compounds) .
Advanced Research Questions
Q. How can this compound be integrated into studies of DNA damage and repair mechanisms?
this compound is a photosensitizer that induces DNA strand breaks under UVA irradiation via iodine dehalogenation. Experimental design considerations include:
- Using plasmid DNA (e.g., pBR322) to quantify single-strand breaks (ssb) via gel electrophoresis.
- Comparing D37 values (dose required for 37% DNA retention) across isomers: this compound shows lower ssb activity than the ortho-isomer due to differences in dehalogenation efficiency and radical generation .
Q. How to resolve discrepancies in DNA-binding affinity data when using this compound?
Inconsistent results may arise from:
- Competing ligands : Pre-incubate DNA with this compound before adding secondary compounds (e.g., intercalators) to avoid displacement artifacts .
- Buffer conditions : Use 10 mM Tris-HCl (pH 7.4) with 50 mM NaCl to stabilize DNA-dye interactions.
- Fluorescence interference : Validate measurements with control experiments using ethidium bromide (EB) to rule out nonspecific quenching .
Q. What experimental strategies differentiate this compound’s binding to genomic DNA versus mitochondrial DNA?
- Perform subcellular fractionation to isolate mitochondrial DNA.
- Use dual staining with MitoTracker Red (for mitochondria) and this compound, followed by confocal microscopy to assess colocalization .
- Quantify dye uptake via fluorometry in fractionated samples.
Q. How does this compound’s iodine substitution influence its photochemical activity compared to non-halogenated analogs?
The iodine atom in the meta-position enhances UV-induced DNA cleavage by generating carbon-centered radicals upon dehalogenation. Key steps for verification:
- Irradiate dye-DNA complexes with UVA (320–400 nm).
- Compare cleavage efficiency with non-iodinated Hoechst 33258 using gel electrophoresis or comet assays .
Methodological Troubleshooting
Q. How to address nonspecific fluorescence in this compound-based assays?
- Wash optimization : Increase PBS washes post-staining (3×5 minutes) to remove unbound dye.
- Counterstaining : Use phalloidin (for actin) or secondary antibodies with distinct emission spectra to avoid overlap .
- Concentration titration : Test 0.5–5 µg/ml dye to minimize background .
Q. What controls are essential for validating this compound’s role in senescence assays?
Q. How to optimize this compound for high-throughput screening (HTS) of anticancer compounds?
- Use 96-well plates with automated fluorescence readers (e.g., microplate scanners).
- Normalize fluorescence intensity to DNA content via SYBR Green co-staining.
- Include Z’-factor calculations to validate assay robustness (Z’ > 0.5 is acceptable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
